[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid
Overview
Description
“[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid” is a chemical compound with the formula C6H6BNO4 and a molecular weight of 166.927 g/mol . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of related compounds has been achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition . This is an efficient one-pot three-component reaction .
Molecular Structure Analysis
The molecular structure of “[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid” consists of a pyridine ring fused with a dioxolane ring, with a boronic acid group attached to the 6-position of the pyridine ring .
Chemical Reactions Analysis
Boronic acids, including “[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
- Significance : The Suzuki coupling reaction allows for the efficient assembly of biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
Ligand-Free Palladium-Catalyzed Suzuki Coupling
Preparation of HIV-1 Protease Inhibitors
- Rationale : Inhibition of HIV-1 protease disrupts viral maturation, preventing the release of infectious particles .
Cancer Therapeutics: Targeting PDK1 and Protein Kinase CK2
- Mechanism : By disrupting kinase signaling pathways, it may hinder cancer cell growth and survival .
Optoelectronic Materials and Organic Semiconductors
- Role : They contribute to charge transport, light emission, and energy conversion in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .
Coordination Chemistry and Metal Complexes
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, [1,3]Dioxolo[4,5-B]pyridine-6-boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s worth noting that the compound’s water solubility is reported to be very high , which could potentially impact its bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of [1,3]Dioxolo[4,5-B]pyridine-6-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound is commonly used are known to be exceptionally mild and functional group tolerant .
Future Directions
The future directions for “[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid” and related compounds could involve their use in the development of future effective neurotherapeutic agents . Additionally, borinic acids, a related class of compounds, have shown potential in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2,9-10H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIORSSNVQRHBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)OCO2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726125 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid | |
CAS RN |
1019767-68-0 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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